Methyl red sodium salt

Descripción

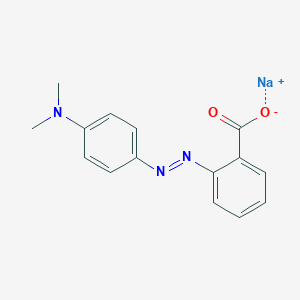

Structure

3D Structure of Parent

Propiedades

Número CAS |

845-10-3 |

|---|---|

Fórmula molecular |

C15H15N3O2.Na C15H15N3NaO2 |

Peso molecular |

292.29 g/mol |

Nombre IUPAC |

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20); |

Clave InChI |

LMTJBYKTWFYXOK-UHFFFAOYSA-N |

SMILES isomérico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.[Na] |

Otros números CAS |

845-10-3 |

Descripción física |

Red-brown powder; [Acros Organics MSDS] |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

493-52-7 (Parent) |

Sinónimos |

C.I. Acid Red 2 methyl red methyl red, sodium salt |

Origen del producto |

United States |

Foundational & Exploratory

The Methyl Red Test: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The Methyl Red (MR) test is a cornerstone biochemical assay in microbiology, primarily utilized for the differentiation of bacteria, particularly within the Enterobacteriaceae family. This guide provides an in-depth exploration of the fundamental principles of the MR test, its underlying biochemical pathways, and a detailed protocol for its execution and interpretation.

Core Principle: Detecting Mixed Acid Fermentation

The Methyl Red test is designed to identify microorganisms that perform mixed acid fermentation of glucose.[1][2][3] All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid via the Embden-Meyerhof pathway.[1] However, the subsequent metabolic route for pyruvic acid diverges among different genera.

MR-positive organisms are distinguished by their ability to further metabolize pyruvic acid through the mixed acid pathway. This metabolic route results in the production of a significant quantity of stable, potent acids, including lactic acid, acetic acid, formic acid, and succinic acid.[1][4][5][6] The accumulation of these acidic end products is substantial enough to overcome the phosphate buffering system present in the culture medium, causing a sharp decrease in the pH to 4.4 or below.[4][7][8]

Conversely, MR-negative organisms either produce insufficient quantities of acid during glucose fermentation or they further metabolize the initial acidic products into neutral end products, such as acetylmethylcarbinol (acetoin), through the butylene glycol pathway.[1][7] This leads to a less acidic or even neutral final pH in the medium.

The presence of a low pH is visualized by the addition of the pH indicator, methyl red.[2] This indicator exhibits a distinct color change in response to the acidic environment created by mixed acid fermentation.

The Role of the pH Indicator: Methyl Red

Methyl red is an azo dye that functions as a pH indicator, displaying a sharp color transition within a specific acidic range.[9][10] Its efficacy is most pronounced between pH 4.4 and 6.2.[9][10][11][12] In a highly acidic environment (pH ≤ 4.4), methyl red imparts a vibrant red color to the medium, signifying a positive test result.[1][9][12][13] If the pH of the medium is above 6.2, the indicator will be yellow, indicating a negative result.[1][9][11][12][13] An orange color indicates an intermediate pH and is generally considered an inconclusive or negative result.[2][9][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the Methyl Red test.

| Parameter | Value/Range | Description |

| Methyl Red Indicator pH Range | ||

| Red (Positive) | ≤ 4.4 | Indicates sufficient stable acid production from mixed acid fermentation.[1][4][9][12] |

| Orange (Inconclusive/Negative) | 4.5 - 6.1 | Intermediate pH; insufficient acid production for a positive result.[9][11] |

| Yellow (Negative) | ≥ 6.2 | Lack of significant acid accumulation.[1][9][11][12] |

| MR-VP Broth Composition (per liter) | ||

| Buffered Peptone | 7.0 g | Provides essential nutrients for bacterial growth.[14][15] |

| Dextrose (Glucose) | 5.0 g | The fermentable carbohydrate source.[14][15] |

| Dipotassium Phosphate | 5.0 g | Acts as a buffer to resist initial pH changes.[14][15] |

| Final pH | 6.9 ± 0.2 | The initial pH of the sterile medium.[14][15] |

| Incubation Parameters | ||

| Temperature | 35-37°C | Optimal temperature for the growth of most enteric bacteria.[1][16] |

| Duration | 48-120 hours | A minimum of 48 hours is crucial to prevent false-positive results.[1][7][16] |

Signaling Pathways and Experimental Workflow

Mixed Acid Fermentation Pathway

The following diagram illustrates the biochemical pathway of mixed acid fermentation, which is the basis for a positive Methyl Red test.

Caption: Mixed Acid Fermentation Pathway from Glucose.

Experimental Workflow for the Methyl Red Test

This diagram outlines the sequential steps involved in performing the Methyl Red test.

Caption: Experimental Workflow of the Methyl Red Test.

Detailed Experimental Protocol

Media and Reagents

-

MR-VP Broth: Prepare according to the manufacturer's instructions or by dissolving 7.0 g of buffered peptone, 5.0 g of dextrose, and 5.0 g of dipotassium phosphate in 1 liter of distilled water.[14][15] Dispense into test tubes and sterilize by autoclaving.

-

Methyl Red Reagent: Dissolve 0.1 g of methyl red in 300 ml of 95% ethyl alcohol. Bring the final volume to 500 ml with distilled water.[4][17]

Procedure

-

Inoculation: Using a sterile inoculating loop, lightly inoculate a tube of MR-VP broth with a pure 18-24 hour culture of the test organism.[16][17]

-

Incubation: Incubate the inoculated tube aerobically at 35-37°C for a minimum of 48 hours.[1][7] For some organisms, incubation may need to be extended to 4-5 days.[7][16]

-

Reagent Addition: After incubation, aseptically transfer approximately 1-2.5 ml of the broth to a clean, empty test tube.[16][18] Add 5-6 drops of the Methyl Red reagent to this aliquot.[1][19]

-

Observation and Interpretation: Observe for an immediate color change on the surface of the medium.[7]

Quality Control

It is imperative to run positive and negative controls in parallel with the test organisms.

-

Positive Control: Escherichia coli (ATCC 25922) consistently yields a positive MR test.[20]

-

Negative Control: Enterobacter aerogenes (ATCC 13048) or Klebsiella pneumoniae (ATCC 13883) are reliable negative controls.[2][20]

Limitations

-

The MR test should not be interpreted before 48 hours of incubation, as some organisms may initially produce acids but later metabolize them, leading to a false-positive result if read too early.[1][16]

-

The inoculum should be light, as a heavy inoculum can inhibit bacterial growth and lead to invalid results.[16]

-

The MR test is one component of a battery of biochemical tests and should be used in conjunction with other confirmatory tests for the definitive identification of an organism.[1]

Conclusion

The Methyl Red test is a robust and critical tool in the identification and differentiation of bacteria based on their fermentative metabolic pathways. A thorough understanding of its underlying principles, strict adherence to the experimental protocol, and the use of appropriate controls are essential for obtaining accurate and reproducible results. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to effectively utilize the MR test in their work.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 3. Solved The MRVP test is a combined biochemical test. | Chegg.com [chegg.com]

- 4. microbiologyclass.net [microbiologyclass.net]

- 5. youtube.com [youtube.com]

- 6. Mixed acid fermentation - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. gspchem.com [gspchem.com]

- 11. Methyl red - Wikipedia [en.wikipedia.org]

- 12. ck12.org [ck12.org]

- 13. homesciencetools.com [homesciencetools.com]

- 14. exodocientifica.com.br [exodocientifica.com.br]

- 15. himedialabs.com [himedialabs.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. scribd.com [scribd.com]

- 18. asm.org [asm.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. hardydiagnostics.com [hardydiagnostics.com]

An In-depth Technical Guide to the Synthesis of Methyl red Sodium Salt

This technical guide provides a comprehensive overview of the synthesis of Methyl red sodium salt, a widely used pH indicator.[1][2][3] The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The synthesis of Methyl red sodium salt is primarily a two-step process, followed by conversion to the sodium salt. The initial step involves the diazotization of anthranilic acid. This is followed by an azo coupling reaction with N,N-dimethylaniline to form Methyl red.[4][5][6] The final step is the conversion of Methyl red to its water-soluble sodium salt.

Diagram of the Synthesis Pathway

Caption: Chemical synthesis pathway of Methyl red sodium salt.

Quantitative Data Summary

The following table summarizes the reactants and expected yields for the synthesis of Methyl red based on a well-established protocol.[7][8]

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (grams) | Volume (mL) |

| Anthranilic Acid (95%) | 137.14 | 4.75 | 685 | - |

| Sodium Nitrite | 69.00 | 5.0 | 360 | - |

| N,N-Dimethylaniline | 121.18 | 7.0 | 848 | 885 |

| Sodium Acetate (crystallized) | 136.08 | 8.3 | 680 | - |

| Concentrated HCl | 36.46 | - | - | 1250 |

| Product | ||||

| Methyl Red (crude) | 269.30 | - | 790-840 | - |

| Yield | 62-66% |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Methyl red and its subsequent conversion to the sodium salt.

3.1. Diazotization of Anthranilic Acid

-

In a large vessel, dissolve 685 g (4.75 moles) of technical-grade anthranilic acid in a mixture of 1.5 L of water and 500 mL of concentrated hydrochloric acid by heating.[7][8]

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the filtrate to a larger crock and chill it with stirring.

-

Add a mixture of 2.5 kg of ice and 750 mL of concentrated hydrochloric acid.

-

Cool the mixture externally with ice, maintaining continuous stirring.

-

Once the temperature reaches approximately 3°C, slowly add a filtered solution of 360 g (5 moles) of sodium nitrite in 700 mL of water. The addition should be done through a capillary tube below the surface of the liquid.[7][8]

-

Maintain the temperature between 3 and 5°C throughout the addition.

-

Continue the addition until a faint but persistent positive test for nitrous acid is observed using starch-potassium iodide paper.[7][8]

3.2. Azo Coupling with N,N-Dimethylaniline

-

To the freshly prepared diazonium salt solution, add 848 g (7 moles) of N,N-dimethylaniline. This can be done relatively quickly as the temperature rise is minimal.[7][8]

-

Continue stirring for one hour while maintaining the temperature at 5°C.

-

Add a filtered solution of 680 g (8.3 moles) of crystallized sodium acetate in 1200 mL of water.

-

Continue stirring for an additional four hours. If excessive foaming occurs, a few drops of ethyl acetate can be added.

-

Allow the reaction mixture to stand overnight in an ice bath, ensuring the temperature remains below 7°C to maximize the yield.[7]

-

The following day, add the remaining sodium acetate solution with stirring.

-

After an additional 1-3 hours of stirring, allow the temperature to rise to room temperature.

-

Make the mixture slightly alkaline with a 40% sodium hydroxide solution until a distinct odor of dimethylaniline is present.

-

Let the mixture stand for at least 48 hours at room temperature.

-

Filter the solid product and wash it sequentially with water, 10% acetic acid (to remove unreacted dimethylaniline), and finally with distilled water.[9]

Diagram of the Experimental Workflow

Caption: Experimental workflow for Methyl red sodium salt synthesis.

3.3. Preparation of Methyl Red Sodium Salt

-

The crude Methyl red product can be converted to its sodium salt to yield a water-soluble product.[7]

-

Dissolve the crude Methyl red in an equal weight of 35% sodium hydroxide solution that has been diluted to 3-4 liters.[7]

-

Filter the resulting solution to remove any insoluble materials.

-

Evaporate the filtrate under reduced pressure to obtain the Methyl red sodium salt as orange leaflets.[7]

3.4. Purification

If a higher purity of Methyl red is required before conversion to the sodium salt, it can be recrystallized from toluene.[7][9] The sodium salt itself can be purified by precipitating the free acid from an aqueous solution, recrystallizing the acid from 95% ethanol, and then reconverting it to the sodium salt.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas Landing [thermofisher.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. What is Methyl Red? - Synthesis & Structure | Study.com [study.com]

- 5. Solved Diazotization of anthranilic acid, followed by | Chegg.com [chegg.com]

- 6. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 9. youtube.com [youtube.com]

- 10. Methyl Red sodium salt | 845-10-3 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Methyl Red Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Red, or 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid, is a versatile azo dye widely employed as a pH indicator in various chemical and biological applications. Its distinct color transition between a pH range of 4.4 and 6.2 allows for the clear determination of acidic and basic environments. This technical guide provides a comprehensive overview of the core mechanism of action of Methyl Red, its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its utility in microbiological assays.

Core Mechanism of Action

Methyl Red is an azo dye that functions as a pH indicator, exhibiting a distinct color change from red in acidic solutions to yellow in basic solutions, with an orange transition in between.[1][2] The principle behind this color change lies in the alteration of its chemical structure through protonation and deprotonation, which in turn affects the molecule's electronic conjugation and its absorption of visible light.

In acidic solutions (pH < 4.4), the dimethylamino group of the Methyl Red molecule becomes protonated. This protonation leads to a structural rearrangement, forming a quinone-hydrazone tautomer, which is responsible for the characteristic red color.[2][3] As the pH increases (pH > 6.2), the molecule deprotonates, reverting to its azo form, which absorbs light at a different wavelength, resulting in a yellow appearance.[3] The equilibrium between these two forms is responsible for the gradual color change from red to orange and finally to yellow as the pH transitions through its pKa of approximately 5.1.[1][2]

Signaling Pathway of Methyl Red Color Change

The color transition of Methyl Red can be visualized as a signaling pathway dependent on the concentration of hydrogen ions (H⁺).

Caption: Mechanism of Methyl Red color change with pH.

Quantitative Data

The key quantitative parameters of Methyl Red are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₅N₃O₂ | [4] |

| IUPAC Name | 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid | [4] |

| Molar Mass | 269.304 g·mol⁻¹ | [4] |

| pH Transition Range | 4.4 - 6.2 | [1][2] |

| pKa | ~5.1 | [1][2] |

| λmax (Acidic Form - Red) | 520 - 526 nm | [3][5] |

| λmax (Basic Form - Yellow) | 410 - 437 nm | [2][5][6] |

| Melting Point | 179-182 °C | [5] |

| Solubility | Soluble in ethanol and acetic acid; sparingly soluble in water. | [2] |

Experimental Protocols

Synthesis of Methyl Red

Methyl Red is synthesized via a two-step diazotization and azo coupling reaction.[7]

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

N,N-dimethylaniline

-

Sodium acetate

-

Ethanol

-

Toluene

Procedure:

-

Diazotization: Dissolve anthranilic acid in a solution of concentrated HCl and water. Cool the mixture in an ice bath to below 5°C.[8][9]

-

Slowly add a cold, concentrated solution of sodium nitrite dropwise while maintaining the temperature below 5°C.[8][9] This reaction forms the diazonium salt intermediate.

-

Azo Coupling: In a separate flask, dissolve N,N-dimethylaniline in a cooled acidic solution.

-

Slowly add the diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, keeping the temperature low.[1]

-

Add a solution of sodium acetate to raise the pH and facilitate the coupling reaction. A deep red precipitate of crude Methyl Red will form.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene or glacial acetic acid to obtain dark red crystals.[8][10]

Preparation of Methyl Red Indicator Solution (0.1%)

Materials:

-

Methyl Red powder

-

95% Ethanol

-

Distilled water

Procedure:

-

Dissolve 0.1 g of Methyl Red powder in 300 mL of 95% ethanol.[11][12]

-

Once dissolved, add distilled water to bring the final volume to 500 mL.[11][12]

-

Store the solution in a labeled, airtight container.

Acid-Base Titration Using Methyl Red

This protocol outlines a general procedure for the titration of a weak base with a strong acid.

Materials:

-

Analyte (weak base solution of unknown concentration)

-

Titrant (standardized strong acid solution, e.g., HCl)

-

Methyl Red indicator solution

-

Burette, pipette, conical flask, and magnetic stirrer

Procedure:

-

Rinse and fill the burette with the standardized strong acid solution. Record the initial volume.

-

Pipette a known volume of the weak base solution into a conical flask.

-

Add 2-3 drops of Methyl Red indicator solution to the conical flask. The solution should turn yellow.[4]

-

Place the flask on a magnetic stirrer and begin adding the titrant from the burette while continuously stirring.

-

As the endpoint is approached, the color will transition to orange. Add the titrant dropwise until a sharp and persistent red color is observed. This indicates the endpoint of the titration.[13]

-

Record the final volume of the titrant.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of the analyte using the titration formula: M₁V₁ = M₂V₂.

Methyl Red (MR) Test in Microbiology

The Methyl Red test is a qualitative test used to identify bacteria that produce stable acidic end products through mixed-acid fermentation of glucose.[11][14]

Materials:

-

MR-VP (Methyl Red-Voges Proskauer) broth

-

Pure bacterial culture (18-24 hours old)

-

Methyl Red indicator solution

-

Sterile test tubes

-

Incubator

Procedure:

-

Inoculation: Inoculate a tube of MR-VP broth with a pure culture of the test organism.[14]

-

Incubation: Incubate the inoculated broth at 35-37°C for a minimum of 48 hours.[14] Some organisms may require longer incubation periods (up to 5 days).

-

Testing: After incubation, transfer approximately 1 mL of the broth to a clean test tube.

-

Add 5-6 drops of Methyl Red indicator solution to the aliquot of broth.[14]

-

Interpretation:

-

Positive Result: A distinct and stable red color develops immediately, indicating a pH of 4.4 or below. This signifies the production of stable acids.[11]

-

Negative Result: The solution remains yellow, indicating a pH of 6.2 or above.[11]

-

Inconclusive/Variable Result: An orange color may indicate an intermediate pH. The test should be repeated with a culture incubated for a longer period.

-

Visualization of Experimental Workflows

Workflow for Acid-Base Titration

Caption: Workflow for a typical acid-base titration using Methyl Red.

Workflow for the Methyl Red (MR) Test

Caption: Workflow for the microbiological Methyl Red (MR) test.

Conclusion

Methyl Red remains a cornerstone indicator in analytical chemistry and microbiology due to its reliability, distinct color transition, and well-understood mechanism of action. This guide has provided a detailed technical overview of its properties and applications, equipping researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl red - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. gspchem.com [gspchem.com]

- 5. pH indicator, ACS, Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. odinity.com [odinity.com]

- 8. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. youtube.com [youtube.com]

- 14. microbenotes.com [microbenotes.com]

A Comprehensive Guide to the Spectrophotometric Determination of Methyl Red's Acid Dissociation Constant (pKa)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the principles and procedures involved in determining the acid dissociation constant (pKa) of the indicator methyl red using UV-Visible spectrophotometry. The pKa value is a critical parameter, offering insights into the degree of ionization of a molecule at different pH values, which governs aspects of metabolism, membrane transport, and other crucial biological and chemical processes.[1] The spectrophotometric method is highly precise and leverages the distinct color and absorption properties of the acidic and basic forms of methyl red.[2]

Core Principles: The Chemistry of Methyl Red

Methyl red (4-dimethylaminoazobenzene-2'-carboxylic acid) is a pH indicator that undergoes a distinct color change in the pH range of 4.4 to 6.2.[3] This change corresponds to a structural rearrangement between its protonated (acidic) and deprotonated (basic) forms.

-

Acidic Form (HMR): In solutions with a pH below 4.4, methyl red exists predominantly as a red-colored zwitterion (HMR).[3][4] This form exhibits a maximum absorbance (λmax) in the visible spectrum at approximately 520 nm.[5][6][7]

-

Basic Form (MR⁻): In solutions with a pH above 6.2, the indicator is primarily in its deprotonated, yellow-colored form (MR⁻).[3][4] This form has a different λmax, typically around 430-435 nm.[5][6][7]

The equilibrium between these two forms can be represented as:

HMR (Red) ⇌ MR⁻ (Yellow) + H⁺

The relationship between the pH of the solution, the pKa of the indicator, and the concentrations of the two forms is described by the Henderson-Hasselbalch equation :[8][9][10]

pH = pKa + log ([MR⁻] / [HMR])

By measuring the pH and the ratio of the concentrations of the basic to the acidic form, the pKa can be accurately determined.[11] The concentrations of HMR and MR⁻ are quantified using the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.[2][4]

Detailed Experimental Protocol

This protocol outlines the steps for preparing solutions and collecting the necessary spectrophotometric data.

2.1. Required Materials and Equipment

-

Reagents: Methyl Red indicator, buffer solutions covering a pH range of 2 to 10[1], Hydrochloric Acid (HCl), Sodium Acetate (NaOAc), Sodium Hydroxide (NaOH), distilled or deionized water.

-

Apparatus: A calibrated UV-Vis spectrophotometer, quartz or glass cuvettes, a calibrated pH meter, volumetric flasks, pipettes, and standard laboratory glassware.

2.2. Solution Preparation

-

Methyl Red Stock Solution: Prepare a stock solution by dissolving a precise amount of methyl red in 95% ethanol and diluting it with distilled water. A typical concentration is around 0.1 g/L.

-

Buffer Solutions: Prepare a series of buffer solutions with known, stable pH values spanning the transition range of methyl red (e.g., acetate buffers for pH 4-6). It is recommended to have at least five different buffer solutions within this range.

-

Fully Acidic Solution (Pure HMR): Prepare a solution by adding a small volume of the methyl red stock solution to a highly acidic medium, such as 0.1 M HCl (pH ≈ 1-2).[12] In this solution, the indicator will be entirely in its protonated (HMR) form.

-

Fully Basic Solution (Pure MR⁻): Prepare a solution by adding the same volume of methyl red stock solution to a basic buffer (pH ≈ 9-10).[6] This ensures the indicator is completely in its deprotonated (MR⁻) form.

-

Intermediate pH Solutions: Create a series of test solutions by adding an identical, fixed volume of the methyl red stock solution to separate volumetric flasks, each containing one of the prepared buffer solutions (pH 4-6). Dilute to the final volume with the respective buffer. This ensures the total indicator concentration is constant across all samples.

2.3. Spectrophotometric Measurements

-

Determine λmax:

-

Scan the fully acidic solution (pure HMR) across the visible spectrum (e.g., 350-750 nm) to find its wavelength of maximum absorbance, λ_max(HMR).[1]

-

Similarly, scan the fully basic solution (pure MR⁻) to determine its maximum absorbance wavelength, λ_max(MR⁻).

-

-

Measure Absorbances:

-

Measure the absorbance of each of the intermediate pH solutions at both λ_max(HMR) and λ_max(MR⁻).

-

Also, measure the absorbance of the fully acidic and fully basic solutions at these two wavelengths.

-

-

pH Measurement: Use a calibrated pH meter to accurately measure the final pH of each intermediate buffer solution after the addition of the methyl red indicator.

-

Identify Isosbestic Point: By overlaying the spectra of all the intermediate pH solutions, the isosbestic point can be identified. This is the specific wavelength where the absorbance is the same for all solutions, regardless of pH, indicating that the molar absorptivities of HMR and MR⁻ are equal at this wavelength.[1]

Data Analysis and Presentation

The collected data is analyzed to calculate the pKa. The core of the analysis involves determining the concentration ratio [MR⁻]/[HMR] at each pH.

3.1. Calculating the Concentration Ratio

At any given wavelength, the total absorbance (A) of a solution containing both HMR and MR⁻ is the sum of the absorbances of each species, according to the Beer-Lambert law:

A = ε_HMR * b * [HMR] + ε_MR⁻ * b * [MR⁻]

Where ε is the molar absorptivity and b is the path length of the cuvette (typically 1 cm). By measuring the absorbance of each intermediate solution at the two wavelengths (λ_max(HMR) and λ_max(MR⁻)), a system of two simultaneous equations can be solved for the concentrations [HMR] and [MR⁻].[4]

3.2. Tabulated Data

Quantitative data should be organized for clarity and comparison.

Table 1: Absorbance Data for Methyl Red Solutions at Various pH Values

| Sample pH | Absorbance at λ_max(MR⁻) (~435 nm) | Absorbance at λ_max(HMR) (~520 nm) |

|---|---|---|

| ~2.0 (Acidic) | A_acid,λ1 | A_acid,λ2 |

| pH 1 | A_pH1,λ1 | A_pH1,λ2 |

| pH 2 | A_pH2,λ1 | A_pH2,λ2 |

| pH 3 | A_pH3,λ1 | A_pH3,λ2 |

| pH 4 | A_pH4,λ1 | A_pH4,λ2 |

| pH 5 | A_pH5,λ1 | A_pH5,λ2 |

| ~9.0 (Basic) | A_base,λ1 | A_base,λ2 |

Table 2: Calculation of pKa from Spectrophotometric Data

| Sample pH | [MR⁻]/[HMR] Ratio | log([MR⁻]/[HMR]) | Calculated pKa |

|---|---|---|---|

| pH 1 | (Calculated) | (Calculated) | (Calculated) |

| pH 2 | (Calculated) | (Calculated) | (Calculated) |

| pH 3 | (Calculated) | (Calculated) | (Calculated) |

| pH 4 | (Calculated) | (Calculated) | (Calculated) |

| pH 5 | (Calculated) | (Calculated) | (Calculated) |

| Average pKa | (Value) |

| Std. Deviation | | | (Value) |

3.3. Graphical Determination of pKa

A robust method for determining pKa is to plot the measured pH (y-axis) against the calculated log([MR⁻]/[HMR]) (x-axis).[4][13] According to the Henderson-Hasselbalch equation, this should yield a straight line with a slope close to 1. The y-intercept of this line corresponds to the pKa of methyl red.[13] This point occurs where the concentrations of the acidic and basic forms are equal, and thus log([MR⁻]/[HMR]) = 0.[8]

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for determining the pKa of methyl red.

Conclusion

The spectrophotometric analysis of methyl red provides a reliable and precise method for determining its pKa. The experiment combines fundamental principles of acid-base chemistry and spectroscopy, offering a practical approach for researchers. The average pKa value obtained through this method is typically found to be around 5.0.[12][14] An accurate determination of this constant is essential for applications in analytical chemistry, biochemistry, and pharmaceutical development, where pH-dependent properties of molecules are of significant interest.[1]

References

- 1. sid.ir [sid.ir]

- 2. scispace.com [scispace.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. scribd.com [scribd.com]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]

- 8. byjus.com [byjus.com]

- 9. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

- 10. youtube.com [youtube.com]

- 11. ch302.cm.utexas.edu [ch302.cm.utexas.edu]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. web.pdx.edu [web.pdx.edu]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to Methyl Red Sodium Salt

This technical guide provides a comprehensive overview of methyl red sodium salt, a vital azo dye utilized extensively as a pH indicator in chemical and microbiological applications. The following sections detail its molecular structure, physicochemical properties, key experimental protocols, and the mechanism of its indicator action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Quantitative Data

Methyl red sodium salt, also known by its IUPAC name sodium 2-{2-[4-(dimethylamino)phenyl]diazen-1-yl}benzoate, is the sodium salt of the methyl red dye.[1] Its properties are summarized below.

| Property | Value | References |

| Chemical Identifiers | ||

| CAS Number | 845-10-3 | [2][3][4][5][6][7] |

| IUPAC Name | sodium 2-{2-[4-(dimethylamino)phenyl]diazen-1-yl}benzoate | [1] |

| Synonyms | 2-[4-(Dimethylamino)phenylazo]benzoic acid, sodium salt; C.I. 13020; Acid Red 2 | [3][5][6][7] |

| Molecular Attributes | ||

| Molecular Formula | C₁₅H₁₄N₃NaO₂ | [2][4][5][6][7][8] |

| Molecular Weight | 291.28 g/mol | [2][7][8][9] |

| Physical Properties | ||

| Appearance | Dark red to orange or brownish-yellow crystalline powder | [5][7][9][10] |

| Melting Point | 179-182 °C | [7][9][10] |

| Solubility | Soluble in water; slightly soluble in ethanol | [11] |

| Spectroscopic Data | ||

| Maximum Absorbance (λmax) | 437 nm | [6][11] |

| Indicator Properties | ||

| pH Transition Range | 4.2 (Pink/Red) – 6.2 (Yellow) | [1][9][11] |

| pKa | ~5.1 | |

| pH of Aqueous Solution | 8.2 (10 g/L at 25°C) | [11] |

Molecular Structure and Mechanism of Action

Methyl red functions as a pH indicator by undergoing a structural change in response to varying hydronium ion concentrations. In acidic conditions (pH < 4.2), the molecule is protonated, resulting in a quinonoid structure that appears red. In basic conditions (pH > 6.2), it is deprotonated, existing as an azo structure that appears yellow. The equilibrium between these two forms is responsible for its utility in visually signaling the endpoint of a titration.

Caption: pH-dependent equilibrium of Methyl Red indicator.

Experimental Protocols

Detailed methodologies for the preparation and use of methyl red sodium salt in common laboratory procedures are provided below.

This protocol describes the preparation of a standard 0.1% methyl red solution for use in acid-base titrations.

Materials:

-

Methyl Red powder (free acid form)

-

95% Ethyl alcohol

-

Distilled or deionized water

-

500 mL volumetric flask

-

Weighing balance

-

Beaker

Procedure:

-

Accurately weigh 0.1 g of methyl red powder.[10]

-

Transfer the powder to a beaker and dissolve it in 300 mL of 95% ethyl alcohol.[10]

-

Once the powder is fully dissolved, transfer the solution to a 500 mL volumetric flask.

-

Add distilled water to bring the final volume up to the 500 mL mark.[10]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a labeled, sealed brown bottle at 4 to 8°C. The solution is stable for approximately one year.[8][10]

This procedure outlines the use of methyl red to determine the endpoint in the titration of an acid with a base.

Materials:

-

Analyte (acidic solution of unknown concentration)

-

Titrant (standardized basic solution, e.g., NaOH)

-

Methyl Red indicator solution

-

Burette, clamp, and stand

-

Erlenmeyer flask

-

Pipette

Procedure:

-

Rinse the burette with a small amount of the titrant (NaOH solution) and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Using a pipette, accurately transfer a known volume of the analyte (acid solution) into an Erlenmeyer flask.

-

Add 2-3 drops of the prepared methyl red indicator solution to the analyte in the flask. The solution should turn red.[6][11]

-

Begin the titration by slowly adding the titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[9]

-

Continue adding the titrant. As the endpoint is approached, the yellow color will persist for longer periods where the drops of titrant enter the solution.

-

The endpoint is reached when the addition of a single drop of titrant causes the entire solution to change from red to a distinct yellow.[12][13]

-

Record the final volume from the burette. Calculate the concentration of the analyte using the titration formula: M₁V₁ = M₂V₂.

The MR test is a qualitative test for acid production and is used to differentiate bacteria within the family Enterobacteriaceae.[4][5]

Materials:

-

Pure 18-24 hour bacterial culture

-

MR-VP (Methyl Red-Voges Proskauer) broth

-

Sterile test tubes

-

Incubator set to 35-37°C

-

Methyl Red reagent

Procedure:

-

Using a sterile loop, lightly inoculate a tube of MR-VP broth with a pure culture of the test organism.[4][8]

-

Incubate the inoculated broth aerobically at 35-37°C for a minimum of 48 hours. Some organisms may require up to 5 days of incubation.[4][8]

-

After incubation, aseptically transfer approximately 1 mL of the broth to a clean, empty test tube.

-

Add 5-6 drops of the methyl red reagent to the 1 mL aliquot of broth.[4]

-

Interpretation of Results:

-

Positive Result: A distinct, stable red color develops immediately. This indicates that the organism has performed mixed-acid fermentation, lowering the pH of the medium to 4.4 or below.[6][10]

-

Negative Result: The solution remains yellow. This indicates that sufficient acid was not produced to overcome the buffer in the medium.[6]

-

Inconclusive/Variable Result: An orange color may develop. In this case, the remaining broth should be re-incubated for an additional 48 hours and the test repeated.[4]

-

References

- 1. scummy methyl red | UK Science Technician Community [community.preproom.org]

- 2. homework.study.com [homework.study.com]

- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Methyl Red and Voges-Proskauer Test Protocols | ASM.org [asm.org]

- 6. microbiologyclass.net [microbiologyclass.net]

- 7. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 11. gspchem.com [gspchem.com]

- 12. nbinno.com [nbinno.com]

- 13. ch301.cm.utexas.edu [ch301.cm.utexas.edu]

In-Depth Technical Guide to the Safe Handling of Methyl Red Sodium Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for methyl red sodium salt powder. The information is intended to support laboratory safety and ensure the well-being of personnel working with this chemical.

Chemical and Physical Properties

Methyl red sodium salt is an azo dye commonly used as a pH indicator in various laboratory applications.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₅H₁₄N₃NaO₂ |

| Molecular Weight | 291.28 g/mol |

| Appearance | Red-brown or orange solid powder[4] |

| Melting Point | 180 °C / 356 °F[5][6] |

| Solubility | Soluble in water[4][5] |

| Autoignition Temperature | 450 °C / 842 °F[5] |

| pH Transition Range | 4.4 (red) to 6.2 (yellow)[1][2][7] |

Hazard Identification and Toxicology

Methyl red sodium salt is not classified as a hazardous substance or mixture according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[1] However, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[4][6]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4]

Toxicological Data:

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls are recommended when handling methyl red sodium salt powder.

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.[9] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[4][9] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts may be necessary.[4][9] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of methyl red sodium salt and ensure a safe laboratory environment.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][9] Keep away from strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4] |

| Ingestion | If the person is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[4][9] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a suitable absorbent material to contain the spill.

-

Clean-up: Carefully sweep or scoop up the spilled material into a designated waste container. Avoid generating dust.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of a 0.1% (w/v) Methyl Red Indicator Solution

This protocol describes the preparation of a 0.1% (w/v) aqueous solution of methyl red sodium salt for use as a pH indicator.

Materials:

-

Methyl red sodium salt powder

-

Distilled or deionized water

-

100 mL volumetric flask

-

Weighing paper or boat

-

Spatula

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of methyl red sodium salt powder using an analytical balance.

-

Carefully transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled or deionized water to the flask.

-

Gently swirl the flask to dissolve the powder completely. A magnetic stirrer can be used for this purpose.

-

Once the solid is fully dissolved, add distilled or deionized water to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask with the solution name, concentration, preparation date, and your initials.

Use of Methyl Red in Acid-Base Titration

This protocol outlines the use of the prepared methyl red solution as an indicator in the titration of a strong acid with a strong base.

Materials:

-

0.1% Methyl red indicator solution

-

Acid solution of unknown concentration

-

Standardized base solution (e.g., 0.1 M NaOH)

-

Burette

-

Pipette

-

Erlenmeyer flask

-

White tile or paper

Procedure:

-

Rinse the burette with a small amount of the standardized base solution and then fill it. Record the initial volume.

-

Pipette a known volume of the acid solution into an Erlenmeyer flask.

-

Add 2-3 drops of the 0.1% methyl red indicator solution to the flask. The solution should turn red.[1]

-

Place the flask on a white tile or paper to easily observe the color change.

-

Slowly add the base from the burette to the acid solution while continuously swirling the flask.

-

The endpoint is reached when the solution changes from red to yellow.[1] A single drop of the base should cause this color change.

-

Record the final volume of the base used.

-

Repeat the titration at least two more times to ensure concordant results.

Visualizations

The following diagrams illustrate key workflows for the safe handling of methyl red sodium salt powder.

Caption: Workflow for the safe handling of methyl red sodium salt powder.

Caption: Decision-making process for responding to a methyl red sodium salt powder spill.

References

An In-depth Technical Guide to the Solubility of Methyl Red Sodium Salt in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl red sodium salt in aqueous and organic solvents. The information contained herein is intended to be a valuable resource for laboratory professionals who utilize methyl red sodium salt in their research and development activities, including as a pH indicator in titrations and microbiological assays. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides visual representations of its mechanism of action and experimental workflows.

Core Properties of Methyl Red Sodium Salt

Methyl red sodium salt, also known as C.I. Acid Red 2, is the sodium salt of methyl red, an azo dye that functions as a pH indicator. Its color transition from red at pH 4.4 to yellow at pH 6.2 makes it a staple in many analytical procedures.[1] Understanding its solubility is critical for preparing stock solutions, ensuring accurate performance in assays, and developing new applications.

Solubility Data

The solubility of a compound is a fundamental chemical property that dictates its utility in various applications. The following table summarizes the available quantitative and qualitative solubility data for methyl red sodium salt in a range of common laboratory solvents. It is important to note that while solubility in water is well-documented, specific quantitative data for many organic solvents is sparse in publicly available literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 800 g/L[1][2] | 25 |

| Water | H₂O | 70 g/L | 20 |

| Alcohol (unspecified) | R-OH | 40 g/L | Not Specified |

| Ethanol | C₂H₅OH | Slightly soluble[3][4][5] | 25 |

| Ethanol | C₂H₅OH | 1 mg/mL | Not Specified |

| Organic Solvents | - | Generally described as soluble | Not Specified |

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of methyl red sodium salt in a specific solvent at a given temperature.

Materials:

-

Methyl red sodium salt (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of methyl red sodium salt to a known volume of the solvent in a conical flask. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for a few hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a clean, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

-

Concentration Analysis using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of methyl red sodium salt of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for methyl red in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The calculated concentration represents the solubility of methyl red sodium salt in the chosen solvent at the specified temperature. Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing Key Processes

To further aid in the understanding of methyl red sodium salt's properties and its analysis, the following diagrams illustrate its pH indicator mechanism and a typical experimental workflow for solubility determination.

Caption: pH Indicator Mechanism of Methyl Red.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. Thermo Scientific Chemicals Methyl Red sodium salt | Fisher Scientific [fishersci.ca]

- 2. pH indicator, ACS, water-soluble | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl Red sodium salt | 845-10-3 [amp.chemicalbook.com]

- 4. Methyl Red sodium salt | 845-10-3 [chemicalbook.com]

- 5. parchem.com [parchem.com]

Methyl Red: An In-depth Technical Guide for Azo Dye Application in Microbiological Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl red, a synthetically produced azo dye, serves as a critical pH indicator in microbiology for the differentiation of enteric bacteria based on their glucose metabolism.[1][2][3] Its application in the Methyl Red (MR) test is a cornerstone of bacterial identification, particularly within the family Enterobacteriaceae.[3][4] This technical guide provides a comprehensive overview of the principles, protocols, and biochemical pathways associated with the use of methyl red in microbiological assays. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to effectively employ and interpret the Methyl Red test in their work.

Introduction to Methyl Red as an Azo Dye

Methyl red, with the chemical name 2-((4-(dimethylamino)phenyl)azo)benzoic acid, is classified as an azo dye due to the presence of the characteristic R−N=N−R′ functional group.[2][5] While many azo dyes have applications in the textile and food industries, methyl red's utility in a laboratory setting is primarily as a pH indicator.[2] It exhibits a distinct color change from red at a pH below 4.4 to yellow at a pH above 6.2, with an intermediate orange color in between.[2][3] This sharp transition in an acidic environment makes it an ideal indicator for detecting the production of stable acids during microbial fermentation.[6][7]

The Methyl Red (MR) Test: Principle and Biochemical Basis

The Methyl Red (MR) test is a qualitative biochemical assay used to determine an organism's ability to produce and maintain stable acid end products from glucose fermentation.[6][8] This test is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, which are instrumental in the differentiation of enteric bacteria.[9]

The biochemical principle of the MR test is centered on the fermentation of glucose. All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid via the Embden-Meyerhof pathway.[8][10] From this point, the metabolic route can diverge. Some bacteria, such as Escherichia coli, utilize a mixed acid fermentation pathway, leading to the accumulation of significant quantities of stable acids, including lactic acid, acetic acid, formic acid, and succinic acid.[1][11][12][13] The substantial production of these acids lowers the pH of the culture medium to 4.4 or below.[1][6] When the methyl red indicator is added to such a culture, it turns red, signifying a positive MR test.[6]

Conversely, other organisms, like Enterobacter aerogenes, follow the butanediol fermentation pathway.[9] This pathway results in the production of less acidic and more neutral end products, such as acetoin and 2,3-butanediol.[9][14] Consequently, the pH of the medium does not drop to the critical level, remaining at or above 6.0.[1][3] In this case, the methyl red indicator remains yellow, indicating a negative MR test.[1]

Data Presentation: Quantitative Parameters

For accurate and reproducible results, adherence to specific quantitative parameters is crucial. The following tables summarize the key quantitative data for the MR test.

Table 1: Composition of MR-VP Broth

| Component | Concentration (g/L) |

| Buffered Peptone | 7.0 |

| Dextrose (Glucose) | 5.0 |

| Dipotassium Phosphate | 5.0 |

| Final pH | 6.9 ± 0.2 at 25°C |

Table 2: Methyl Red Indicator Preparation and Properties

| Parameter | Value |

| Methyl Red Concentration | 0.1 g |

| Ethyl Alcohol (95%) Volume | 300 ml |

| Distilled Water Volume | 200 ml |

| Final Concentration | 0.02% (w/v) |

| pH for Red Color | ≤ 4.4 |

| pH for Yellow Color | ≥ 6.2 |

| pH for Orange Color | 4.5 - 6.1 |

| Storage Temperature | 4-8°C |

Table 3: Experimental Conditions and Interpretation

| Parameter | Specification |

| Incubation Temperature | 35-37°C |

| Minimum Incubation Time | 48 hours |

| Recommended Incubation Time | 3-5 days |

| Volume of Broth for MR Test | 1-5 ml |

| Drops of Methyl Red Reagent | 2-6 drops |

| Positive Result | Bright Red Color |

| Negative Result | Yellow Color |

| Inconclusive Result | Orange Color |

Experimental Protocols

This section provides a detailed methodology for performing the Methyl Red test.

Preparation of MR-VP Broth

-

Dissolution : Suspend 17 grams of MR-VP broth powder in 1 liter of distilled water.[16][17]

-

Heating : If necessary, heat the solution gently to ensure complete dissolution of the medium.[22]

-

Dispensing : Dispense the medium into test tubes, typically in 5-10 ml aliquots.[15][16]

-

Sterilization : Sterilize the tubes by autoclaving at 121°C and 15 lbs pressure for 15 minutes.[15][16]

-

Cooling : Allow the broth to cool to room temperature before inoculation.[18]

Preparation of Methyl Red Reagent

-

Dissolution : Dissolve 0.1 grams of methyl red powder in 300 ml of 95% ethyl alcohol.[6][9][18]

-

Dilution : Add 200 ml of distilled water to bring the total volume to 500 ml.[6][9][18]

-

Storage : Store the prepared reagent in a brown bottle at 4-8°C. The solution is stable for up to one year.[6][18][19]

Inoculation and Incubation

-

Inoculum Preparation : Use a pure culture of the test organism that is 18-24 hours old.[9][18]

-

Inoculation : Lightly inoculate a tube of MR-VP broth with the test organism. A heavy inoculum can inhibit growth and lead to invalid results.[18][20]

-

Incubation : Incubate the inoculated tube aerobically at 35-37°C for a minimum of 48 hours. For some organisms, an incubation period of up to 5 days may be necessary to obtain a clear result.[8][10][20]

Test Procedure and Result Interpretation

-

Aliquoting : After incubation, aseptically transfer approximately 1 ml of the cultured broth to a clean, sterile test tube. The remaining broth can be used for the Voges-Proskauer (VP) test.[18][21]

-

Reagent Addition : Add 2 to 5 drops of the methyl red indicator to the aliquot.[9][18]

-

Observation : Observe for an immediate color change.

-

Positive Result : A distinct and stable red color develops, indicating a pH of 4.4 or below.[6][20] Example: Escherichia coli.[1]

-

Negative Result : The broth remains yellow, indicating a pH of 6.2 or above.[1][6] Example: Enterobacter aerogenes.[1]

-

Inconclusive/Equivocal Result : An orange color indicates an intermediate pH. In this case, the test should be repeated with a culture that has been incubated for a longer period (up to 5 days).[18][20]

-

Mandatory Visualizations

Experimental Workflow for the Methyl Red Test

Caption: Workflow of the Methyl Red (MR) Test.

Simplified Mixed Acid Fermentation Pathway

Caption: Mixed Acid Fermentation Pathway.

Conclusion

The Methyl Red test remains an indispensable tool in microbiology for the presumptive identification of bacteria, particularly within the Enterobacteriaceae family. Its simplicity, combined with the clear biochemical basis of the mixed acid fermentation pathway, provides a reliable method for differentiating between microorganisms. This guide has provided the essential technical details, from the composition of the media and reagents to the step-by-step experimental protocol and the underlying biochemical pathways. By adhering to the standardized procedures and understanding the quantitative parameters outlined, researchers and scientists can confidently employ the MR test to obtain accurate and reproducible results, aiding in the broader goals of bacterial characterization and drug development.

References

- 1. Methyl Red Test Definition, Purpose & Results - Lesson | Study.com [study.com]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. Methyl red - Wikipedia [en.wikipedia.org]

- 4. Methyl Red and Voges-Proskauer Test Protocols | ASM.org [asm.org]

- 5. macsenlab.com [macsenlab.com]

- 6. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 7. biologyreader.com [biologyreader.com]

- 8. microbenotes.com [microbenotes.com]

- 9. asm.org [asm.org]

- 10. dalynn.com [dalynn.com]

- 11. Fermentation – Microbe Scholar [microbescholar.mimg.ucla.edu]

- 12. Escherichia coli - Wikipedia [en.wikipedia.org]

- 13. Mixed acid fermentation - Wikipedia [en.wikipedia.org]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. microbenotes.com [microbenotes.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. scribd.com [scribd.com]

- 20. medicallabnotes.com [medicallabnotes.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. exodocientifica.com.br [exodocientifica.com.br]

Methodological & Application

Application Note & Protocol: Preparation of Methyl Red Indicator Solution for Titration

AN-001 | Version 1.0

Introduction

Methyl red (2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid) is a synthetic azo dye commonly employed as a pH indicator in acid-base titrations.[1][2] Its distinct color change over a specific pH range makes it an invaluable tool for accurately determining the equivalence point in various chemical analyses, particularly in the titration of weak bases with strong acids.[3][4] This document provides a detailed protocol for the preparation, quality control, and application of a stable methyl red indicator solution for use in research, quality control, and drug development laboratories.

Methyl red exhibits a sharp color transition from red in acidic solutions (pH below 4.4) to yellow in basic solutions (pH above 6.2).[2][4][5] The intermediate orange color is observed between pH 4.4 and 6.2, with a pKa of approximately 5.1.[2][6][7] This transition range is well-suited for titrations where the pH at the equivalence point is slightly acidic.

Data Presentation: Properties of Methyl Red

All quantitative and qualitative data for methyl red are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | [2] |

| Common Name | C.I. Acid Red 2 | [1][6] |

| Chemical Formula | C₁₅H₁₅N₃O₂ | [1][5][6] |

| Molecular Weight | 269.30 g/mol | [5] |

| Appearance | Dark red crystalline powder | [2][6] |

| pKa | ~5.1 | [2][6][7] |

| pH Transition Range | 4.4 – 6.2 | [1][2][5] |

| Color (Acidic) | Red (pH < 4.4) | [2][5] |

| Color (Transition) | Orange (pH 4.4 - 6.2) | [2][5] |

| Color (Basic) | Yellow (pH > 6.2) | [2][5] |

| Solubility | Soluble in ethanol and water | [4][5] |

Experimental Protocols

Materials and Reagents

-

Methyl Red powder (C₁₅H₁₅N₃O₂)

-

Sodium Hydroxide (NaOH), 0.1 M solution

-

Ethanol (C₂H₅OH), 95% or 96%

-

Distilled or Deionized Water

-

100 mL Volumetric Flask (Class A)

-

Analytical Balance

-

Beakers and Graduated Cylinders

-

Magnetic Stirrer and Stir Bar (optional)

-

Hydrochloric Acid (HCl), 0.02 M (for sensitivity test)

-

Sodium Hydroxide (NaOH), 0.02 M (for sensitivity test)

-

Carbon dioxide-free water (for sensitivity test)

Protocol 1: Preparation of 0.05% w/v Methyl Red Solution (Aqueous-Ethanolic with NaOH)

This is the preferred method as the addition of sodium hydroxide improves the solubility of methyl red in the aqueous-ethanolic mixture, preventing precipitation and ensuring a stable solution.[8]

-

Weighing: Accurately weigh 50 mg (0.050 g) of methyl red powder using an analytical balance.

-

Initial Dissolution: Transfer the powder to a 100 mL volumetric flask. Add 1.86 mL of 0.1 M sodium hydroxide solution and 50 mL of 95% ethanol to the flask.[9][10]

-

Mixing: Gently swirl or place the flask on a magnetic stirrer on a low setting to dissolve the powder. Warming the solution slightly can aid dissolution.[6]

-

Dilution: Once the methyl red is completely dissolved, dilute the solution to the 100 mL mark with distilled water.[6][9]

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the final solution to a labeled, tightly sealed container. Store at room temperature away from direct light.[5]

Protocol 2: Preparation of 0.1% w/v Methyl Red Solution (Ethanolic)

This is a simpler, alternative method suitable for applications where a purely ethanolic or high-ethanol content indicator is acceptable.

-

Weighing: Accurately weigh 100 mg (0.1 g) of methyl red powder.

-

Dissolution: Dissolve the powder in approximately 50 mL of 95% ethanol in a 100 mL volumetric flask.[9]

-

Dilution: Once dissolved, dilute to the 100 mL mark with additional 95% ethanol.

-

Homogenization: Stopper the flask and invert several times to mix thoroughly.

-

Storage: Transfer to a labeled, tightly sealed container and store appropriately.

Quality Control: Sensitivity Test

To ensure the prepared indicator functions correctly, a sensitivity test must be performed.[9][10]

-

Add 0.1 mL of the prepared methyl red indicator solution to 100 mL of carbon dioxide-free water.

-

Add 0.05 mL of 0.02 M hydrochloric acid. The solution should turn red.[10]

-

Titrate this solution with 0.02 M sodium hydroxide. No more than 0.1 mL of the 0.02 M sodium hydroxide should be required to change the color from red to yellow.[9][10]

Safety Precautions

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.[5]

-

Handle methyl red powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.[5]

-

Ethanol is flammable; keep the solution away from open flames and heat sources.[11]

-

Consult the Safety Data Sheet (SDS) for methyl red, ethanol, and sodium hydroxide before starting work.[12]

Visualization: Workflow for Protocol 1

The following diagram illustrates the step-by-step workflow for the preferred method of preparing the methyl red indicator solution.

Caption: Workflow for preparing 0.05% methyl red indicator solution.

Application in Titration

The prepared methyl red indicator is now ready for use in acid-base titrations.

-

Preparation of Analyte: Prepare the analyte solution (the solution of unknown concentration) in an Erlenmeyer flask.

-

Adding Indicator: Add 2-3 drops of the methyl red indicator solution to the analyte.[8] The solution will turn red if the analyte is acidic (pH < 4.4).

-

Titration: Slowly add the titrant (the solution of known concentration) from a burette to the analyte while continuously stirring.[4]

-

Endpoint Detection: The endpoint of the titration is reached when the solution undergoes a distinct color change from red to yellow. The intermediate orange color signals that the endpoint is near.[1][4] Record the volume of titrant added.

References

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. Methyl red - Wikipedia [en.wikipedia.org]

- 3. Methyl Red Indicator 1% [rmreagents.com]

- 4. gspchem.com [gspchem.com]

- 5. chemiis.com [chemiis.com]

- 6. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scummy methyl red | UK Science Technician Community [community.preproom.org]

- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 10. Methyl Red Solution [drugfuture.com]

- 11. thermofishersci.in [thermofishersci.in]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Application Notes: Methyl Red as an Indicator for Strong Acid-Weak Base Titration

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocol for the utilization of methyl red as a pH indicator in the titration of a strong acid with a weak base. Methyl red is a well-established azo dye recognized for its distinct color transition within a pH range that is highly suitable for determining the equivalence point in such titrations.[1][2] Its reliability and the clarity of its endpoint make it an invaluable tool in analytical chemistry, particularly in contexts such as quality control and the quantitative analysis of basic pharmaceutical compounds. These notes will cover the underlying principles, present relevant quantitative data, and offer a step-by-step experimental protocol.

Introduction

Acid-base titrations are a fundamental analytical technique for determining the concentration of an unknown acidic or basic solution.[2][3] The choice of indicator is paramount for an accurate titration and is dependent on the pH at the equivalence point. In the case of a strong acid and a weak base titration, the equivalence point occurs at a pH below 7.[4][5] This is because the conjugate acid of the weak base hydrolyzes water to produce hydronium ions, resulting in a slightly acidic solution.

Methyl red, with its transition range of pH 4.4 (red) to 6.2 (yellow), is an ideal indicator for this type of titration as this range typically brackets the equivalence point pH.[1][3][6][7] The pKa of methyl red is approximately 5.1, which is the pH at which the indicator is in its intermediate orange color.[6][8][9]

Principle of Titration and Indicator Action

The titration of a strong acid (e.g., HCl) with a weak base (e.g., NH₃) proceeds via a neutralization reaction. At the equivalence point, the moles of the acid equal the moles of the base. The solution at this point primarily contains the salt of the strong acid and weak base (e.g., NH₄Cl), which is acidic due to the hydrolysis of the cation.

Methyl red (C₁₅H₁₅N₃O₂) is a weak acid itself. The equilibrium for the indicator can be represented as:

HIn (Red) ⇌ H⁺ + In⁻ (Yellow)

In an acidic solution (excess H⁺), the equilibrium shifts to the left, and the indicator is predominantly in its red form. As the weak base is titrated with a strong acid, the pH of the solution decreases. Near the equivalence point, a sharp drop in pH occurs. As the pH drops into the transition range of methyl red (4.4-6.2), the indicator changes from yellow to orange and finally to red at the endpoint, signifying the completion of the reaction.[1][7]

Quantitative Data

The selection of a suitable indicator is based on the pH at the equivalence point of the titration. The following table summarizes the key properties of methyl red and provides an example of the expected equivalence point pH for a common strong acid-weak base titration.

| Parameter | Value | Reference |

| Methyl Red Properties | ||

| Chemical Formula | C₁₅H₁₅N₃O₂ | [1] |

| pH Range | 4.4 (Red) - 6.2 (Yellow) | [1][3][6][7] |

| pKa | ~5.1 | [6][8][9] |

| Color in Acidic Solution | Red | [1][6][7] |

| Color in Basic Solution | Yellow | [1][6][7] |

| Transition Color | Orange | [1][6] |

| Example Titration | ||

| Titration | 0.1 M HCl with 0.1 M NH₃ | [10] |

| Expected Equivalence Point pH | ~5.27 |

Experimental Protocol: Titration of Ammonia (Weak Base) with Hydrochloric Acid (Strong Acid)

This protocol outlines the steps for determining the concentration of an ammonia solution using a standardized solution of hydrochloric acid with methyl red as the indicator.

Materials and Reagents

-

Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

-

Ammonia (NH₃) solution of unknown concentration

-

Methyl Red indicator solution (0.1% in ethanol)[8]

-

Distilled or deionized water

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Beakers

-

Magnetic stirrer and stir bar (optional)

Procedure

-

Preparation:

-

Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Rinse the pipette with a small amount of the ammonia solution.

-

Pipette 25 mL of the ammonia solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of distilled water to the flask to ensure sufficient volume for observing the color change.

-

-

Indicator Addition:

-

Add 2-3 drops of the methyl red indicator solution to the Erlenmeyer flask. The solution should turn yellow.[1]

-

-

Titration:

-

Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, place the flask on the stirrer and add a stir bar.

-

Slowly add the HCl solution from the burette to the ammonia solution while constantly swirling the flask (or with the stirrer on a moderate speed).[1]

-

Continue adding the HCl. As the endpoint is approached, the red color will start to persist for longer periods where the titrant enters the solution.

-

Proceed to add the HCl drop by drop until the solution shows a sharp color change from yellow to red. This is the endpoint of the titration.[1]

-

Record the final burette reading.

-

-

Replicates:

-

Repeat the titration at least two more times to ensure precision. The volumes of HCl used should agree within ±0.05 mL.

-

Calculation

The concentration of the ammonia solution can be calculated using the following formula:

M_base × V_base = M_acid × V_acid

Where:

-

M_base = Molarity of the base (ammonia)

-

V_base = Volume of the base (ammonia)

-

M_acid = Molarity of the acid (HCl)

-

V_acid = Volume of the acid (HCl) used in the titration

Visualization of the Experimental Workflow

Caption: Workflow for strong acid-weak base titration.

Logical Relationship of pH and Indicator Color

Caption: pH and Methyl Red color change relationship.

Conclusion

Methyl red is a highly effective and appropriate indicator for the titration of a strong acid with a weak base. Its distinct color change within a pH range that aligns with the equivalence point of such titrations allows for accurate and reliable determination of the endpoint.[1][2] By following the detailed protocol and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can confidently employ this method in their analytical workflows.

References

- 1. gspchem.com [gspchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. Khan Academy [khanacademy.org]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. Methyl red - Wikipedia [en.wikipedia.org]

- 7. ck12.org [ck12.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Methyl Red, acid-base indicator, 493-52-7 [chemkits.eu]

- 10. brainly.com [brainly.com]

Application of Methyl Red in Water Quality Testing: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl red is a versatile azo dye widely employed in analytical chemistry and microbiology for water quality assessment. Its primary applications include pH indication, microbiological differentiation of coliforms through the Methyl Red (MR) test, and as an indicator in the determination of water alkalinity, which is a prerequisite for volatile fatty acid (VFA) analysis. This document provides detailed application notes and experimental protocols for the use of methyl red in these key areas of water quality testing.

Application 1: pH Measurement in Water Samples

Application Notes

Methyl red serves as a reliable pH indicator for determining the acidity of water samples. It exhibits a distinct color change over a pH range of 4.4 to 6.2.[1] In acidic conditions below pH 4.4, the indicator imparts a red color to the solution, while in neutral to alkaline conditions above pH 6.2, it turns yellow.[2] An orange color indicates a transitional pH between these two points. This characteristic makes it particularly useful for titrations of strong acids with weak bases and for a rapid visual estimation of pH in mildly acidic waters.[2] However, its effectiveness is limited to this specific pH range, and for more precise measurements across a broader spectrum, a pH meter is recommended.[2]

Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₅N₃O₂ | - |

| pH Range | 4.4 - 6.2 | [1] |

| pKa | 5.1 | - |

| Color in Acidic Solution (pH < 4.4) | Red | [1] |

| Color in Transition Range (pH 4.4 - 6.2) | Orange | - |

| Color in Alkaline Solution (pH > 6.2) | Yellow | [1] |

Experimental Protocols

Preparation of Methyl Red Indicator Solution (0.1% w/v)

-

Method 1: Ethanolic Solution

-

Method 2: Aqueous Solution

Protocol for pH Estimation in a Water Sample

-

Collect the water sample in a clean, transparent container, such as a beaker or test tube.

-

Add 2-3 drops of the prepared methyl red indicator solution to approximately 10 mL of the water sample.

-

Gently swirl the container to ensure uniform mixing.

-

Observe the resulting color against a white background and interpret the approximate pH based on the color chart provided above.

Application 2: Microbiological Testing of Water (Methyl Red Test)

Application Notes